(2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal (2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal 2-fluorofucose is under investigation in clinical trial NCT02952989 (A Safety Study of SGN-2FF for Patients With Advanced Solid Tumors).
2-Fluorofucose is an orally bioavailable fluorinated analog of fucose that is a protein fucosylation inhibitor, with potential antineoplastic and immunomodulating activities. Upon administration, 2-fluorofucose (2-FF) mimics fucose and is converted to guanosine diphosphate (GDP)-2FF, which prevents the formation of the fucosylation substrate GDP-fucose, and the incorporation of fucose into glycoproteins by fucosyltransferase. As fucosylation of glycoproteins plays a key role in many biological processes, such as protein function, receptor binding, cell signaling and cellular adhesion, and is essential for tumor progression, blocking fucosylation decreases tumor cell growth. In addition, blocking fucosylation of monoclonal antibodies generates fucose-deficient antibodies that exert enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).
Brand Name: Vulcanchem
CAS No.: 70763-62-1
VCID: VC21249140
InChI: InChI=1S/C6H11FO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,1H3
SMILES: CC(C(C(C(C=O)F)O)O)O
Molecular Formula: C6H11FO4
Molecular Weight: 166.15 g/mol

(2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal

CAS No.: 70763-62-1

Cat. No.: VC21249140

Molecular Formula: C6H11FO4

Molecular Weight: 166.15 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal - 70763-62-1

Specification

Description 2-fluorofucose is under investigation in clinical trial NCT02952989 (A Safety Study of SGN-2FF for Patients With Advanced Solid Tumors).
2-Fluorofucose is an orally bioavailable fluorinated analog of fucose that is a protein fucosylation inhibitor, with potential antineoplastic and immunomodulating activities. Upon administration, 2-fluorofucose (2-FF) mimics fucose and is converted to guanosine diphosphate (GDP)-2FF, which prevents the formation of the fucosylation substrate GDP-fucose, and the incorporation of fucose into glycoproteins by fucosyltransferase. As fucosylation of glycoproteins plays a key role in many biological processes, such as protein function, receptor binding, cell signaling and cellular adhesion, and is essential for tumor progression, blocking fucosylation decreases tumor cell growth. In addition, blocking fucosylation of monoclonal antibodies generates fucose-deficient antibodies that exert enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).
CAS No. 70763-62-1
Molecular Formula C6H11FO4
Molecular Weight 166.15 g/mol
IUPAC Name 2-fluoro-3,4,5-trihydroxyhexanal
Standard InChI InChI=1S/C6H11FO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,1H3
Standard InChI Key SQTFKIKSQNCWGJ-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]([C@H]([C@H]([C@@H](C=O)F)O)O)O
SMILES CC(C(C(C(C=O)F)O)O)O
Canonical SMILES CC(C(C(C(C=O)F)O)O)O

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